N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride
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Overview
Description
N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a butyl chain, and an isonicotinamide moiety, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Butyl Chain: The butyl chain is introduced via alkylation reactions, where a suitable butyl halide reacts with the pyrrolidine ring.
Incorporation of the Isonicotinamide Moiety: The final step involves the coupling of the isonicotinamide group to the butyl-pyrrolidine intermediate, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine ring or butyl chain are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)isonicotinamide
- N-(4-tert-butyl-thiazol-2-yl)-isonicotinamide
- 2-phenoxy-N-pyridin-4-yl-acetamide
Uniqueness
N-(4-(pyrrolidin-1-yl)butyl)isonicotinamide hydrochloride is unique due to its specific combination of a pyrrolidine ring, a butyl chain, and an isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbutyl)pyridine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c18-14(13-5-8-15-9-6-13)16-7-1-2-10-17-11-3-4-12-17;/h5-6,8-9H,1-4,7,10-12H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXRMUNVUEAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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